N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1’-biphenyl]-4-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a biphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1’-biphenyl]-4-carboxamide typically involves the reaction of a pyridine derivative with a biphenyl carboxylic acid derivative under specific conditions. The reaction often requires the use of coupling reagents and catalysts to facilitate the formation of the amide bond. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and biphenyl carboxamides. Examples include:
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea
- 4-Acetylpyridine n-oxide
Uniqueness
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
77502-55-7 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(1-oxidopyridin-1-ium-4-yl)methyl]-4-phenylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(20-14-15-10-12-21(23)13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,22) |
InChI Key |
IHWSXIIFSYXVST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=[N+](C=C3)[O-] |
Origin of Product |
United States |
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